molecular formula C21H20N2O2 B5748933 3-METHYL-4-(MORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE

3-METHYL-4-(MORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE

Cat. No.: B5748933
M. Wt: 332.4 g/mol
InChI Key: VRHAPYZXCZFVCM-UHFFFAOYSA-N
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Description

3-METHYL-4-(MORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This particular compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-(MORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with the quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by the morpholine ring.

    Methylation: The final step involves the methylation of the quinoline derivative using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-(MORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinoline core or the morpholine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific groups on the quinoline core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

3-METHYL-4-(MORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a probe to study enzyme mechanisms and receptor interactions.

    Chemical Biology: The compound serves as a tool to investigate cellular pathways and molecular interactions.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-METHYL-4-(MORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    2-Phenylquinoline: A derivative with a phenyl group attached to the quinoline core, studied for its potential as an anti-cancer agent.

    4-Morpholinecarbonylquinoline: A compound with a morpholine ring attached to the quinoline core, explored for its antimicrobial properties.

Uniqueness

3-METHYL-4-(MORPHOLINE-4-CARBONYL)-2-PHENYLQUINOLINE is unique due to the combination of the methyl group, morpholine ring, and phenyl group attached to the quinoline core

Properties

IUPAC Name

(3-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-19(21(24)23-11-13-25-14-12-23)17-9-5-6-10-18(17)22-20(15)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHAPYZXCZFVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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